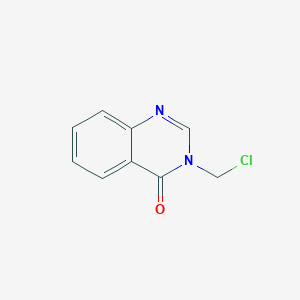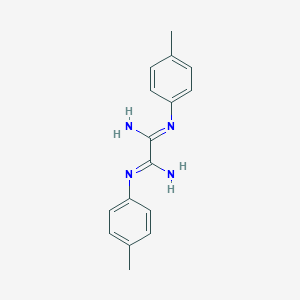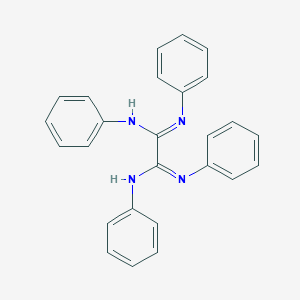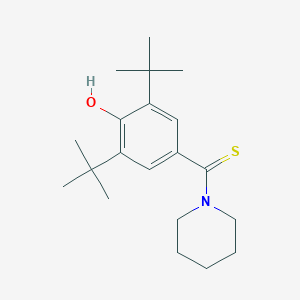
3-(氯甲基)喹唑啉-4(3H)-酮
描述
3-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound that has significant importance in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolin-4(3H)-ones have been synthesized through various methods. One approach involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . Another method involves the use of a two-module nonribosomal peptide synthase (NRPS) that catalyzes tripeptide formation .Molecular Structure Analysis
Quinazolinones can be classified into five categories based on the substitution patterns of the ring system . These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones .Chemical Reactions Analysis
Quinazolinone derivatives have shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(chloromethyl)quinazolin-4(3H)-one derivatives can vary depending on the specific substitutions made on the quinazolinone ring . For instance, 3-(5-chloro-2-methylphenyl)-2-(chloromethyl)quinazolin-4(3H)-one is a white powder with a melting point of 157 °C .科学研究应用
Antimalarial Activity
The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of 3-(chloromethyl)quinazolin-4(3H)-one as potential antimalarial agents. These compounds may inhibit the growth of Plasmodium parasites responsible for malaria, although further studies are needed to optimize their efficacy and safety .
Antitumor Effects
Studies have suggested that 3-(chloromethyl)quinazolin-4(3H)-one derivatives exhibit antitumor activity. These compounds may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Researchers are actively exploring their potential as novel anticancer agents .
Anticonvulsant Properties
The quinazolinone core structure has been associated with anticonvulsant effects. Some derivatives of 3-(chloromethyl)quinazolin-4(3H)-one have demonstrated promising activity in animal models of epilepsy. These compounds may modulate neuronal excitability and reduce seizure activity .
Fungicidal Activity
Certain 4(3H)-quinazolinones, including those derived from 3-(chloromethyl)quinazolin-4(3H)-one, exhibit fungicidal properties. They may inhibit fungal growth, making them potential candidates for antifungal drug development .
Antimicrobial Potential
Researchers have explored the antimicrobial activity of quinazolinone derivatives. While the exact mechanism remains under investigation, some compounds derived from 3-(chloromethyl)quinazolin-4(3H)-one have shown promise against bacteria and fungi .
Anti-Inflammatory Effects
The quinazolinone scaffold has been associated with anti-inflammatory properties. Although specific studies on 3-(chloromethyl)quinazolin-4(3H)-one derivatives are limited, their potential to modulate inflammatory pathways warrants further exploration .
作用机制
Target of Action
Quinazolinone derivatives are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that the compound may interact with a variety of biological targets.
Mode of Action
Given the broad range of biological activities associated with quinazolinone derivatives, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .
Biochemical Pathways
The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may impact multiple pathways, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The compound’s broad range of biological activities suggests that it may induce a variety of effects at the molecular and cellular levels .
未来方向
The future directions in the research of 3-(chloromethyl)quinazolin-4(3H)-one could involve the design and synthesis of new derivatives with improved biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, there is significant potential for the development of new therapeutic agents .
属性
IUPAC Name |
3-(chloromethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIWZRBBBSBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)
![6-(4-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475035.png)
![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)
![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)
![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)
![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)



![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)